molecular formula C14H11ClN2O3S B2581930 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime CAS No. 303996-06-7

4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime

Cat. No. B2581930
CAS RN: 303996-06-7
M. Wt: 322.76
InChI Key: PUWJSEKTAVTYGR-LZYBPNLTSA-N
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Description

“4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime” is a chemical compound with the CAS number 303996-06-7 . It is available for purchase in various quantities .

Scientific Research Applications

Chemiluminescence and Light Emission

The study by Watanabe et al. (2010) investigated sulfanyl-substituted bicyclic dioxetanes derived from a similar sulfanyl process. These compounds, upon base-induced decomposition, emitted light with significant wavelengths, highlighting their potential in chemiluminescence applications Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010.

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) described the synthesis of [1,4]oxazepine-based primary sulfonamides from 4-Chloro-3-nitrobenzenesulfonamide, exhibiting strong inhibition of human carbonic anhydrases. This showcases the compound's relevance in designing inhibitors for therapeutic applications Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018.

High-Refractive-Index Polyimides

Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices using thiophenyl-substituted benzidines, which were derived from compounds similar to the one . These materials showed potential for advanced optical applications Tapaswi, Choi, Jeong, Ando, & Ha, 2015.

properties

IUPAC Name

(NE)-N-[[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c15-12-4-1-10(2-5-12)9-21-14-6-3-11(8-16-18)7-13(14)17(19)20/h1-8,18H,9H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWJSEKTAVTYGR-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime

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